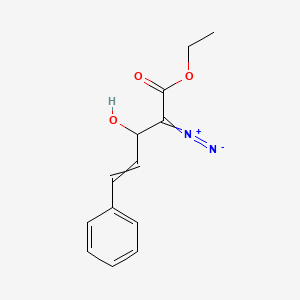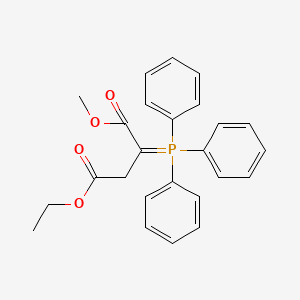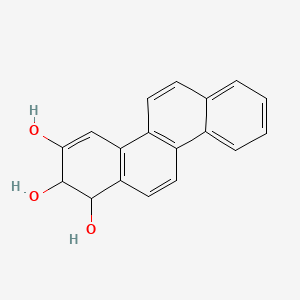
1,2-Dihydrochrysene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydrochrysene-1,2,3-triol is a chemical compound that belongs to the class of organic compounds known as triols. Triols are characterized by the presence of three hydroxyl groups (-OH) attached to the carbon atoms. This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and has significant importance in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrochrysene-1,2,3-triol typically involves the dihydroxylation of chrysene derivatives. One common method is the stereoselective synthesis from α, β-unsaturated acylsilanes. The oxidation of an olefin moiety with osmium tetroxide proceeds smoothly to give the corresponding dihydroxyacylsilanes. The protection of the hydroxyl groups followed by a nucleophilic reaction to the silyl carbonyl group yields the silylated triol derivatives with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydrochrysene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydrochrysene-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,2-Dihydrochrysene-1,2,3-triol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds and interacting with enzymes and receptors. These interactions can modulate biological activities and influence the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trihydroxybenzene: Another triol with similar hydroxyl group arrangement but different aromatic structure.
1,2,3-Trihydroxypropane: A simpler triol with three hydroxyl groups attached to a propane backbone.
Uniqueness
1,2-Dihydrochrysene-1,2,3-triol is unique due to its polycyclic aromatic structure combined with three hydroxyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
84498-35-1 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
1,2-dihydrochrysene-1,2,3-triol |
InChI |
InChI=1S/C18H14O3/c19-16-9-15-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17(20)18(16)21/h1-9,17-21H |
InChI-Schlüssel |
RLSOUBJJKOWGAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C(C4O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


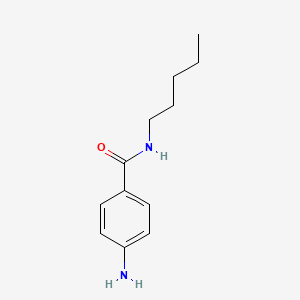
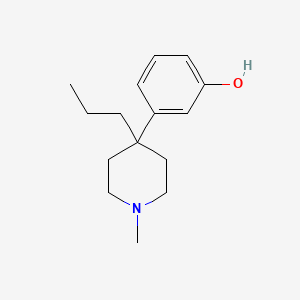
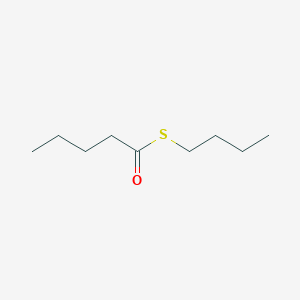
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
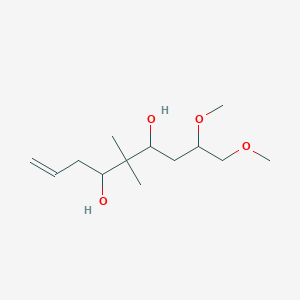
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
![5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol](/img/structure/B14419091.png)
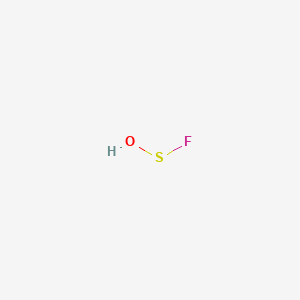
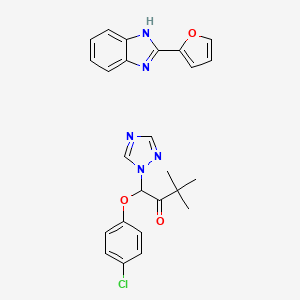
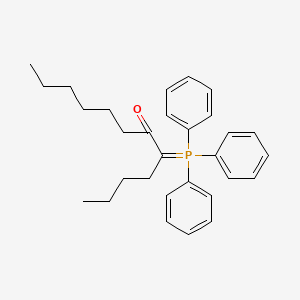
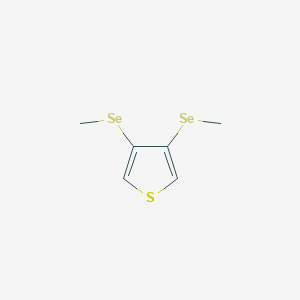
![2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline](/img/structure/B14419116.png)
